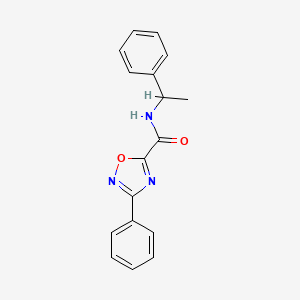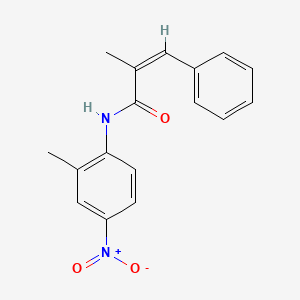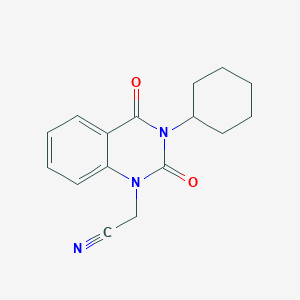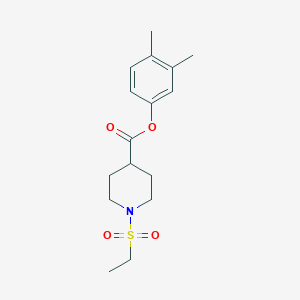
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a compound that has been widely studied for its potential use in scientific research. It is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer and inflammation. Specifically, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in these processes.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its relatively low toxicity. Studies have shown that this compound is generally well-tolerated in animal models, with few adverse effects. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another potential direction is the development of more potent analogs of this compound, which may have improved anti-cancer and anti-inflammatory properties. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 1-phenylethylamine with 2-amino-2-phenylacetic acid, followed by cyclization with phosphorous oxychloride and sodium azide. This method has been described in detail in several scientific papers and has been shown to yield high purity and yield of the desired compound.
Applications De Recherche Scientifique
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Several studies have shown that this compound has anti-cancer properties, including the ability to induce apoptosis in cancer cells.
In addition to its potential as a cancer therapeutic, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12(13-8-4-2-5-9-13)18-16(21)17-19-15(20-22-17)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOYZCACFVJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[4-(3-chlorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5416629.png)

![6-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5416639.png)

![2-[(isobutylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5416656.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5416657.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5416679.png)
![methyl 3-[(cyclohexylcarbonyl)amino]-2-methylbenzoate](/img/structure/B5416683.png)

![N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5416698.png)
![7-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5416701.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5416712.png)

![N,N,4-trimethyl-3-(2-{methyl[(3-methyloxetan-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416725.png)